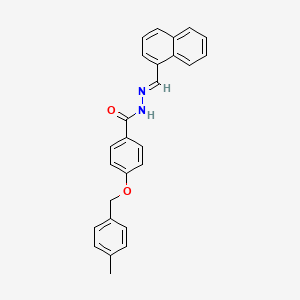
4-((4-Methylbenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring, which is further substituted with a 4-methylbenzyl group and a 1-naphthylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide typically involves the following steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of benzohydrazide with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 4-((4-Methylbenzyl)oxy)benzohydrazide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 1-naphthaldehyde in the presence of an acid catalyst such as acetic acid. This step results in the formation of the final product, 4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
化学反応の分析
反応の種類
4-((4-メチルベンジル)オキシ)-N’-(1-ナフチルメチレン)ベンゾヒドラジドは、以下の化学反応を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応する酸化物または他の酸化生成物を生成することができます。
還元: 還元反応により、ヒドラジド基をアミンなどの他の官能基に変換することができます。
置換: この化合物は、ヒドラジド基が他の求核剤に置換される求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコールなどの求核剤を置換反応に使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化により酸化物が生成され、還元によりアミンが生成される場合があります。
4. 科学研究における用途
4-((4-メチルベンジル)オキシ)-N’-(1-ナフチルメチレン)ベンゾヒドラジドは、科学研究においていくつかの用途があります。
化学: 有機合成の試薬として、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探る研究が進行中です。
工業: 新素材の開発や他の工業用化学品の合成のための前駆体として使用されます。
科学的研究の応用
4-((4-Methylbenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用機序
4-((4-メチルベンジル)オキシ)-N’-(1-ナフチルメチレン)ベンゾヒドラジドの作用機序は、特定の分子標的と経路との相互作用に関係しています。ヒドラジド基は、生物学的分子と水素結合を形成することができ、その機能に影響を与えます。この化合物は、酵素や受容体と相互作用し、その活性を調節し、さまざまな生物学的効果をもたらす可能性もあります。
類似化合物との比較
類似化合物
- 4-((4-メチルベンジル)オキシ)ベンゾヒドラジド
- N’-(1-ナフチルメチレン)ベンゾヒドラジド
- 4-メチルベンジルクロリド
- 1-ナフタールデヒド
独自性
4-((4-メチルベンジル)オキシ)-N’-(1-ナフチルメチレン)ベンゾヒドラジドは、4-メチルベンジル基と1-ナフチルメチレン基の両方が存在することで、他の化合物とは異なります。官能基のこの組み合わせは、この化合物に独特の化学的および生物学的特性を与え、さまざまな用途に役立ちます。
特性
CAS番号 |
769143-55-7 |
|---|---|
分子式 |
C26H22N2O2 |
分子量 |
394.5 g/mol |
IUPAC名 |
4-[(4-methylphenyl)methoxy]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C26H22N2O2/c1-19-9-11-20(12-10-19)18-30-24-15-13-22(14-16-24)26(29)28-27-17-23-7-4-6-21-5-2-3-8-25(21)23/h2-17H,18H2,1H3,(H,28,29)/b27-17+ |
InChIキー |
BWERJKYTMZTXTD-WPWMEQJKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018965.png)
![N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12018970.png)
![5-(3-ethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12018973.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12018981.png)



![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)
![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)
